molecular formula C4H4 B1197963 1-Buten-3-yne CAS No. 689-97-4

1-Buten-3-yne

Cat. No. B1197963
CAS RN: 689-97-4
M. Wt: 52.07 g/mol
InChI Key: WFYPICNXBKQZGB-UHFFFAOYSA-N
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Description

1-Buten-3-yne, also known as butenyne, monovinylacetylene, ethynylethene, and vinylethyne, is a derivative of acetylene . It is a colorless gas or liquid that is derived by the dimerization of acetylene .


Synthesis Analysis

1-Buten-3-yne can be synthesized by the dimerization of acetylene in the presence of a hydrochloric acid solution of cuprous chloride and ammonium chloride .


Molecular Structure Analysis

The molecular formula of 1-Buten-3-yne is C4H4, and its molecular weight is 52.0746 . The structure of 1-Buten-3-yne can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

1-Buten-3-yne may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents. In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions . It also forms an explosive salt with silver nitrate .


Physical And Chemical Properties Analysis

1-Buten-3-yne is highly flammable and oxidizes in air to form unstable peroxides that may explode spontaneously . Its physical properties such as density, melting point, boiling point, and refractive index are 0.6800, 203 °C (Solv: water), 3°C, and 1.4161 respectively .

Scientific Research Applications

  • Electronic Structure Analysis : A study by Kowalewski et al. (1976) explored the electronic structure of 1-buten-3-yne through a Carbon-13 NMR study, providing insights into its chemical shifts and carbon-proton coupling constants (Kowalewski, Granberg, Karlsson, & Vestin, 1976).

  • Pyrolysis Studies : Ogura (1977) investigated the pyrolysis of acetylene, identifying 1-buten-3-yne as a major product. This study provides information on the conditions under which 1-buten-3-yne forms and its reaction mechanisms (Ogura, 1977).

  • Spectroscopic Studies : Tørneng et al. (1980) conducted a detailed investigation of the infrared (IR), Raman, and microwave spectra of 1-butene-3-yne, which is crucial for understanding its molecular structure and behavior (Tørneng, Nielsen, Klaeboe, Hopf, & Priebe, 1980).

  • Chemical Reactivity Analysis : Studies on the reactivity of 1-buten-3-yne, such as the work by Doyama et al. (1988), have explored its behavior in various chemical reactions, offering pathways for synthesizing cyclic enones (Doyama, Joh, Shiohara, & Takahashi, 1988).

  • Catalysis Research : Akita, Yasuda, and Nakamura (1984) demonstrated the catalytic dimerization of 1-alkynes to form 2,4-disubstituted 1-buten-3-ynes, highlighting its potential in organic synthesis (Akita, Yasuda, & Nakamura, 1984).

  • Hydrogenation Mechanism Study : Maruyama et al. (1998) investigated the catalytic hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne, providing insights into the mechanism and product formation in this reaction (Maruyama, Yamamura, Nakayama, Yoshiuchi, & Ozawa, 1998).

  • Dipole Moment Analysis : Tasi, Mizukami, and Pálinkó (1997) conducted ab initio quantum chemistry calculations to determine the electric dipole moments of aliphatic hydrocarbons, including 1-buten-3-yne, contributing to a better understanding of its molecular properties (Tasi, Mizukami, & Pálinkó, 1997).

Safety And Hazards

1-Buten-3-yne is extremely flammable and can cause temporary incapacitation or residual injury . It can cause burns, severe injury, and/or frostbite upon contact with gas or liquefied gas . Vapors may cause dizziness or asphyxiation without warning and may be irritating if inhaled at high concentrations .

properties

IUPAC Name

but-1-en-3-yne
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InChI

InChI=1S/C4H4/c1-3-4-2/h1,4H,2H2
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InChI Key

WFYPICNXBKQZGB-UHFFFAOYSA-N
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Canonical SMILES

C=CC#C
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Molecular Formula

C4H4
Record name 1-BUTEN-3-YNE
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Related CAS

25085-29-4
Record name 1-Buten-3-yne, homopolymer
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DSSTOX Substance ID

DTXSID4029199
Record name 1-Buten-3-yne
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Molecular Weight

52.07 g/mol
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Physical Description

1-buten-3-yne appears as a colorless gas or liquid. Derived by the dimerization of acetylene. Used in the synthesis of neoprene and for other organic syntheses., Liquid, Colorless gas or liquid; [HSDB]
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Boiling Point

5.1 °C @ 760 mm Hg
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Solubility

Sol in benzene, In water, 1.79X10+3 mg/l @ 30 °C
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Density

0.7095 @ 0 °C/0 °C
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Vapor Density

1.80 (AIR= 1)
Record name 1-BUTEN-3-YNE
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Vapor Pressure

1,350 mm Hg @ 25 °C
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Product Name

1-Buten-3-yne

Color/Form

Colorless gas or liquid

CAS RN

689-97-4
Record name 1-BUTEN-3-YNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,520
Citations
M Miura, M Enna, K Okuro… - The Journal of Organic …, 1995 - ACS Publications
Reaction of arylacetylenes with C^ V-diarylnitrones using a catalyst system of Cul-dppe (dppe= l, 2-bis (diphenylphosphino) ethane) in the presence of potassium carbonate in DMF …
Number of citations: 343 pubs.acs.org
Y Maruyama, K Yamamura, I Nakayama… - Journal of the …, 1998 - ACS Publications
… 1-(Trimethylsilyl)-4-(triethylsilyl)-1-buten-3-yne and 1-(trimethylsilyl)-4-(dimethylphenylsilyl)-1-buten-3-yne were prepared by lithiation of 1 with BuLi, followed by treatment with ClSiEt 3 …
Number of citations: 81 pubs.acs.org
M Akita, H Yasuda, A Nakamura - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
… Identification of 2-Butyl-4-phenyl-1-buten-3-yne (4o): The structure of the sample was identified with authentic samples after converting it to (3-methylheptyl)benzene by hydrogenation …
Number of citations: 151 www.journal.csj.jp
K Miki, T Yokoi, F Nishino, Y Kato… - The Journal of …, 2004 - ACS Publications
The reaction of alkenes with conjugated ene-yne-ketones, such as 1-benzoyl-2-ethynylcycloalkenes, with a catalytic amount of Cr(CO) 5 (THF) gave 5-phenyl-2-furylcyclopropane …
Number of citations: 94 pubs.acs.org
B Ochiai, I Tomita, T Endo - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
… The anionic polymerization of derivatives of 4-phenyl-1-buten-3-yne was carried out to … The polymerization of 4-(4-fluorophenyl)-1-buten-3-yne and 4-(2-fluorophenyl)-1-buten-3-yne in …
Number of citations: 13 onlinelibrary.wiley.com
K Miki, F Nishino, K Ohe, S Uemura - Journal of the American …, 2002 - ACS Publications
The reaction of conjugated ene-yne-ketones 3 with a variety of alkenes in the presence of a catalytic amount of Cr(CO) 5 (THF) at room temperature gives (2-furyl)cyclopropanes in good …
Number of citations: 185 pubs.acs.org
MJ Dabdoub, A Justino, PG Guerrero… - …, 1998 - ACS Publications
… Here, we describe our results on the reaction of 1-butyltelluro-4-phenyl-1-buten-3-yne 9 and the 1-butyltelluro-1,4-diphenyl-1-buten-3-yne 8 with an aqueous solution of formic acid …
Number of citations: 22 pubs.acs.org
M Fossatelli, AC van der Kerk, SF Vasilevsky… - Tetrahedron letters, 1992 - Elsevier
Z-Enynes, RCHCHCCH (R= phenyl, 2-furyl, 2- and 3-thienyl and 3-pyridyl) can be obtained in ∼ 40% overall yields and with a stereoselectivity of > 95% by Pd/Cu-catalyzed cross-…
Number of citations: 10 www.sciencedirect.com
PW Tseng, CY Kung, HY Chen… - The Journal of Organic …, 2011 - ACS Publications
… Regarding the cascade reaction leading to the products, 1-buten-3-yne (17) and CO (progression to the left from 34 in Figure 1), the process is initiated by a ring-opening of 34 with a …
Number of citations: 11 pubs.acs.org
G Tasi, M Szöri, AG Csaszar - The Journal of Physical Chemistry …, 2005 - ACS Publications
… , 1-buten-3-yne, 1-penten-3-yne, cis-3-penten-1-yne, trans-3-penten-1-yne, and 2-methyl-1-buten-3-yne… Among the molecules studied, 1-buten-3-yne (vinylacetylene, VA) is the smallest …
Number of citations: 4 pubs.acs.org

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